molecular formula C15H10N4O4S B5631891 1-(4-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone

1-(4-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone

Cat. No.: B5631891
M. Wt: 342.3 g/mol
InChI Key: ZZEKFLHWLPDQPC-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone is a heterocyclic compound featuring a 4-nitrophenyl group, a ketone moiety, and a 1,3,4-oxadiazole ring substituted with a 3-pyridinyl group. This compound has drawn interest in medicinal chemistry due to the pharmacological relevance of 1,3,4-oxadiazoles, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

1-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O4S/c20-13(10-3-5-12(6-4-10)19(21)22)9-24-15-18-17-14(23-15)11-2-1-7-16-8-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEKFLHWLPDQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone, a compound featuring a 1,3,4-oxadiazole moiety, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a 4-nitrophenyl group and a 3-pyridinyl substituent linked through a thioether bond to the 1,3,4-oxadiazole ring. Its molecular formula is C14H12N4O3SC_{14}H_{12}N_{4}O_{3}S with a molecular weight of approximately 312.34 g/mol.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a variety of mechanisms that contribute to their biological activity:

  • Anticancer Activity : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . These interactions can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Antimicrobial Activity : Studies have demonstrated that derivatives of 1,3,4-oxadiazole possess significant antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AnticancerInhibits cancer cell proliferation by targeting specific enzymes.
AntimicrobialExhibits antibacterial and antifungal properties against various strains.
Anti-inflammatoryReduces inflammation through modulation of inflammatory pathways.
AntioxidantScavenges free radicals and reduces oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Anticancer Studies : A study highlighted the effectiveness of oxadiazole derivatives in inhibiting tumor growth in vitro and in vivo models. The compounds showed selective toxicity toward cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : Research demonstrated that oxadiazole-based compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were compared with standard antibiotics and showed superior efficacy .
  • Inflammation Models : In animal models of inflammation, oxadiazole derivatives significantly reduced markers of inflammation and pain response, suggesting potential utility in treating inflammatory diseases .

Scientific Research Applications

The compound 1-(4-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone is a complex molecule that has garnered interest in various scientific fields due to its potential applications. This article explores the diverse applications of this compound, particularly in medicinal chemistry, materials science, and agricultural chemistry.

Structure and Composition

  • Molecular Formula: C15H12N4O3S
  • Molecular Weight: 320.34 g/mol
  • CAS Number: Not specified in the search results.

The compound features a nitrophenyl group, a pyridine moiety, and an oxadiazole ring, contributing to its unique chemical properties.

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs. Its structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.

Case Studies

  • Anticancer Activity: Research has indicated that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways. Studies involving derivatives of this compound have shown promising results in vitro against various cancer cell lines.
  • Anti-inflammatory Properties: The presence of the nitrophenyl group is associated with anti-inflammatory effects, which could be harnessed for developing treatments for chronic inflammatory diseases.

Materials Science

In materials science, this compound can be utilized in the synthesis of novel polymeric materials. Its unique functional groups allow it to act as a monomer or crosslinker in polymer chemistry.

Applications

  • Conductive Polymers: The incorporation of this compound into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics and sensors.
  • Nanocomposites: When combined with nanomaterials, it can improve mechanical properties and thermal stability, leading to advanced materials for various industrial applications.

Agricultural Chemistry

The compound may also find applications as a pesticide or herbicide due to its structural features that can interfere with biological processes in pests and weeds.

Research Insights

  • Pesticidal Activity: Preliminary studies suggest that derivatives of this compound exhibit significant insecticidal activity against common agricultural pests. Further research is needed to evaluate its efficacy and safety in agricultural settings.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Several structurally related compounds have been synthesized and evaluated for their biological activities. Key derivatives include:

Compound Name Key Substituents Molecular Weight Bioactivity (IC50/EC50) Reference
1-(4-Nitrophenyl)-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (4g) Pyrimidinylthiopropyl, nitro group 413.42 (calc.) Cytotoxic (HeLa: 12.5 µM)
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a) 4-Chlorophenyl, 4-methoxyphenyl 361.35 Antifungal (Candida: 25 µg/mL)
2-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidinyl)ethanone 2-Methylphenyl, 4-methylpiperidinyl 359.44 Antibacterial (S. aureus: 16 µg/mL)
Target Compound 3-Pyridinyl, 4-nitrophenyl 383.34 (calc.) Under investigation

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (as in 4g and the target compound) enhances cytotoxicity compared to methoxy or methyl groups, likely due to increased electrophilicity and interaction with cellular targets .
  • Heterocyclic Moieties : Pyridinyl (target compound) and pyrimidinyl (4g) substituents on the oxadiazole ring improve binding to enzymes like β-lactamase or kinases, whereas chlorophenyl groups (11a) favor antifungal activity .
  • Bioactivity Trends : Compounds with aliphatic side chains (e.g., pyrimidinylthiopropyl in 4g) show reduced activity compared to aromatic substituents, possibly due to steric hindrance .
Spectroscopic and Physicochemical Comparisons
  • IR Spectroscopy :
    • The target compound’s carbonyl (C=O) stretch is expected near 1687 cm⁻¹ , consistent with derivatives like 4g .
    • C-S vibrations in oxadiazole-thioether linkages appear at 621–645 cm⁻¹ , similar to compound 11a .
  • NMR Data :
    • The 4-nitrophenyl group in the target compound would resonate at δ 8.2–8.5 ppm (aromatic H), aligning with derivatives like 4g (δ 7.8–8.1 ppm for pyrimidinyl protons) .
    • The 3-pyridinyl group’s protons are anticipated at δ 7.4–8.6 ppm , distinct from pyrimidinyl (δ 8.3–8.9 ppm) or thiophenyl (δ 6.8–7.2 ppm) signals .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under acidic/basic conditions (e.g., H₂SO₄ or NaOH) .
  • Step 2 : Introduction of the thioether linkage through nucleophilic substitution between a thiol-containing oxadiazole and α-bromoacetophenone derivatives (e.g., 4-nitro-α-bromoacetophenone) .
  • Step 3 : Pyridine integration via Suzuki coupling or nucleophilic aromatic substitution .
    Key Considerations : Optimize reaction conditions (e.g., temperature: 80–100°C, solvent: DMF/THF) to prevent side reactions like oxidation of the thioether group .

Q. How can researchers confirm the structural integrity of synthesized batches?

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm aromatic proton environments (e.g., 4-nitrophenyl protons at δ 8.2–8.5 ppm) and thioether linkage (δ 3.5–4.0 ppm for SCH₂) .
    • X-ray Crystallography : Resolve spatial arrangements of the oxadiazole and pyridine rings .
    • HPLC/MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 398.3) .

Q. What preliminary biological screening assays are recommended?

  • Anticancer Activity : MTT assays against HepG2 (liver) or A549 (lung) cancer cell lines .
  • Antimicrobial Testing : Broth microdilution for MIC values against S. aureus or E. coli .
  • Enzyme Inhibition : Evaluate inhibition of COX-2 or kinases via fluorometric assays .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity?

  • SAR Insights :

    Substituent Effect on Activity Reference
    4-NitrophenylEnhances electron-withdrawing effects, improving DNA intercalation
    3-PyridinylFacilitates hydrogen bonding with kinase ATP-binding pockets
    Oxadiazole-thioIncreases lipophilicity, enhancing membrane permeability
  • Methodology : Introduce electron-donating groups (e.g., methoxy) on the phenyl ring to modulate redox properties .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for anticancer activity may arise from:
    • Assay Conditions : Varying serum concentrations or incubation times .
    • Compound Stability : Degradation of the nitro group under prolonged light exposure .
  • Resolution : Standardize protocols (e.g., 24-hour incubation in RPMI-1640 media) and validate stability via accelerated degradation studies .

Q. What computational methods support mechanistic studies?

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR kinase (PDB ID: 1M17), focusing on pyridine-oxadiazole hydrogen bonds .
  • DFT Calculations : Analyze electron density maps (Gaussian 16) to predict reactive sites for electrophilic substitution .
  • MD Simulations : Assess conformational stability in aqueous environments (GROMACS) .

Q. How to optimize reaction yields in large-scale synthesis?

  • DOE Approach :

    Factor Optimal Range Impact
    Catalyst10 mol% CuIAccelerates coupling reactions
    SolventTHF (anhydrous)Prevents hydrolysis of intermediates
    Temperature70°CBalances reaction rate and decomposition
  • Validation : Use inline FTIR to monitor reaction progression and adjust parameters dynamically .

Q. What advanced spectroscopic techniques elucidate degradation pathways?

  • LC-QTOF-MS : Identify degradation products (e.g., nitro-reduction to amine derivatives) .
  • EPR Spectroscopy : Detect radical intermediates formed during photodegradation .

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